molecular formula C6H5N5 B1282588 Pyrimido[4,5-d]pyrimidin-4-amine CAS No. 26979-05-5

Pyrimido[4,5-d]pyrimidin-4-amine

Cat. No.: B1282588
CAS No.: 26979-05-5
M. Wt: 147.14 g/mol
InChI Key: PSYGVOQINLFTHK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pyrimido[4,5-d]pyrimidin-4-amine plays a crucial role in several biochemical reactions. It acts as an inhibitor for cyclic adenosine monophosphate-phosphodiesterase in platelets, which prevents the absorption of vascular and blood cells. This compound also supports adenosine inhibition of thrombocytopenia and strengthens prostacyclin anti-aggregation activity, enhancing the biosynthesis of prostacyclin . Additionally, this compound decreases pulmonary hypertension . It interacts with enzymes such as dihydrofolate reductase and phosphodiesterase, and proteins like RAF kinase and P38 protein kinase .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting the synthesis of ribonucleic acid and deoxyribonucleic acid, leading to the death of cancer cells . This compound also affects cell signaling pathways by inhibiting protein kinases, which play a role in cell proliferation and survival . Furthermore, this compound impacts gene expression and cellular metabolism by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It inhibits dihydrofolate reductase with high affinity, thereby reducing the synthesis of tetrahydrofolate . This inhibition leads to a decrease in the synthesis of ribonucleic acid and deoxyribonucleic acid, ultimately causing cell death . Additionally, this compound inhibits phosphodiesterase and protein kinases, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of cancer cells and prevents the formation of blood clots . At high doses, this compound can cause vasodilation and other adverse effects . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and phosphodiesterase, affecting the synthesis of tetrahydrofolate and cyclic adenosine monophosphate . These interactions influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is distributed to specific cellular compartments, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with biomolecules to exert its effects . The subcellular localization of this compound is crucial for its role in inhibiting enzymes and affecting cellular processes .

Preparation Methods

The synthesis of pyrimido[4,5-d]pyrimidin-4-amine can be achieved through several routes:

Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Properties

IUPAC Name

pyrimido[4,5-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGVOQINLFTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NC2=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550020
Record name Pyrimido[4,5-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26979-05-5
Record name Pyrimido[4,5-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 4-Aminopyrimido[4,5-d]pyrimidine be used as a building block for more complex heterocycles?

A1: 4-Aminopyrimido[4,5-d]pyrimidine can be utilized as a versatile starting material for constructing diverse heterocyclic systems. For instance, it reacts with malononitrile to yield 4,7-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile. This reaction highlights the potential of this pyrimidine derivative to undergo ring expansion and generate valuable bicyclic compounds with potential applications in medicinal chemistry.

Q2: Can you describe a solid-phase synthesis method for generating libraries of 4-Aminopyrimido[4,5-d]pyrimidines?

A2: One method involves synthesizing a substituted pyrimidine on a solid support, with specific C-atoms designated for future diversity. This pyrimidine derivative can be further reacted with urea or thiourea, followed by cleavage from the solid support, to obtain a series of 4-Aminopyrimido[4,5-d]pyrimidines. This solid-phase approach allows for combinatorial synthesis, enabling the generation of diverse libraries of these compounds for high-throughput screening and drug discovery efforts.

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